Propylhydrazine hydrochloride
Overview
Description
Propylhydrazine hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss various hydrazine derivatives and their complexes, which can offer insights into the behavior and characteristics of related compounds. For instance, the design of a new host compound that forms a complex with methylhydrazine through hydrogen bonding is discussed . Additionally, the synthesis of a p-chlorophenylhydrazone derivative from a reaction with p-chlorophenylhydrazine hydrochloride is described . These studies suggest that hydrazine derivatives can form stable complexes and exhibit specific reactivity under certain conditions.
Synthesis Analysis
The synthesis of hydrazine derivatives is highlighted in several papers. For example, N,N'-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides are synthesized through the reaction of aryl-propanone hydrochlorides with hydrazine hydrate . Similarly, the reaction of 3-(methylthio)-5-propanoyl-1,2,4-triazine with p-chlorophenylhydrazine hydrochloride is completed rapidly at room temperature, yielding a hydrazone . These examples demonstrate the reactivity of hydrazine derivatives in synthesis and their potential to form a variety of compounds.
Molecular Structure Analysis
The molecular structure of hydrazine derivatives is crucial for understanding their properties and reactivity.
Scientific Research Applications
1. Protein Chemical Synthesis
- Application Summary: Hydrazide chemistry, including the use of Propylhydrazine hydrochloride, has drawn attention in the field of protein chemical synthesis. Peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .
- Methods of Application: The hydrazide group can serve as a readily accessible precursor of a thioester, improving the efficiency and scope of native chemical ligation for protein chemical synthesis .
- Results or Outcomes: This strategy has been used to produce otherwise difficult-to-obtain proteins for biological and pharmaceutical studies .
2. Activity-Based Protein Profiling
- Application Summary: Propylhydrazine has been used in the development of clickable, nucleophilic hydrazine probes for “reverse-polarity” activity-based protein profiling (RP-ABPP) .
- Methods of Application: In RP-ABPP, Propylhydrazine was used as a competitor for hydrazine probe .
- Results or Outcomes: This application has allowed for the profiling and discovery of protein electrophiles in human cells .
3. Ion Exchange Resins
- Application Summary: Ion exchange resins (IER) have received considerable attention from pharmaceutical scientists because of their versatile properties as drug delivery vehicles . Synthetic ion exchange resins have been used in pharmacy and medicine for taste masking or controlled release of drugs .
- Methods of Application: The use of IER has occupied an important place in the development of controlled- or sustained-release systems because of their better drug-retaining properties and prevention of dose dumping .
- Results or Outcomes: Several IER products for oral and peroral administration have been developed for immediate release and sustained release purposes .
4. Protein Linear Assembly
- Application Summary: Acyl hydrazone chemistry, which involves the use of hydrazides, has been found useful for protein linear assembly .
- Methods of Application: The acyl hydrazone linked protein was then exchanged with a thermodynamically more stable aminooxy-based FLAG probe for immunoblot assays .
- Results or Outcomes: This method has been used for protein side-chain modifications, terminal modification, and cyclization .
5. Synthesis of Hydrazone-Schiff Bases
- Application Summary: Hydrazides have been used in the synthesis of hydrazone-Schiff bases . These compounds have a wide range of applications in medicinal chemistry due to their biological activities .
- Methods of Application: The synthesis involves combining suitable aldehydes with hydrazides . The resulting hydrazone-Schiff bases can then be used for further chemical transformations .
- Results or Outcomes: This method has been used to produce a variety of hydrazone-Schiff bases, which are key intermediates in the synthesis of many biologically active compounds .
6. Synthetic Building Blocks
- Application Summary: Propylhydrazine can be used as synthetic building blocks for various applications . It has been used in the development of clickable, nucleophilic hydrazine probes for “reverse-polarity” activity-based protein profiling .
- Methods of Application: In this application, Propylhydrazine was used as a competitor for hydrazine probe .
- Results or Outcomes: This application has allowed for the profiling and discovery of protein electrophiles in human cells .
Safety And Hazards
properties
IUPAC Name |
propylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNFFIGQDGOCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021208 | |
Record name | Propylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propylhydrazine hydrochloride | |
CAS RN |
56795-66-5 | |
Record name | Propylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.